

Application Notes and Protocols for Cell Viability Assays with RapaLink-1 Treatment

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Compound of Interest

Compound Name: RapaLink-1

Cat. No.: B10772519

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Audience: Researchers, scientists, and drug development professionals.

Introduction to RapaLink-1

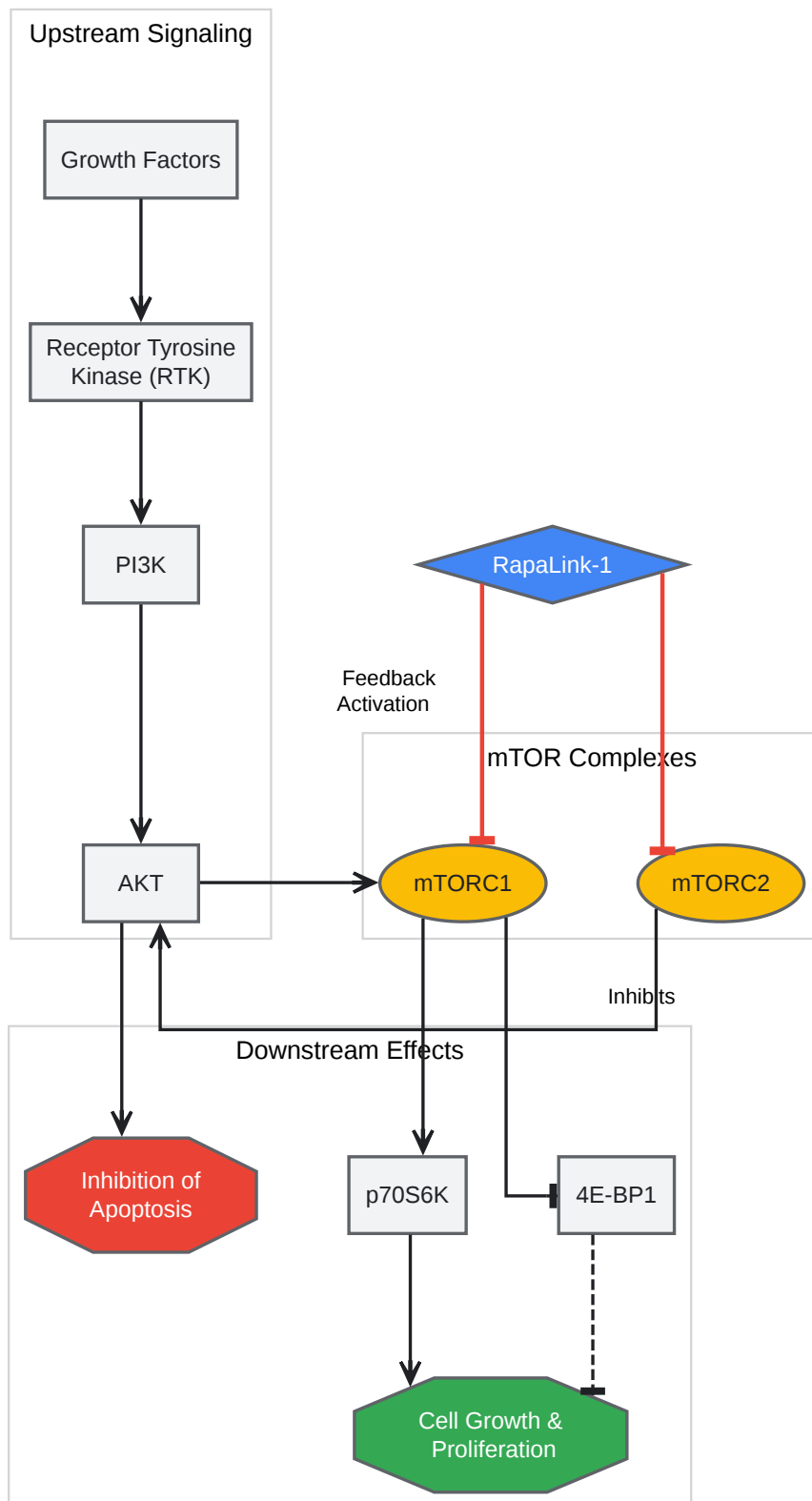
RapaLink-1 is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is synthesized by connecting Rapamycin and a second-generation mTOR kinase inhibitor (MLN0128) with an inert chemical linker.[1][2] This unique structure allows **RapaLink-1** to bind to two distinct pockets on the mTOR protein—the FKBP12-rapamycin-binding (FRB) domain and the kinase domain—creating a more potent and durable inhibition of mTOR signaling compared to its predecessors.[1]

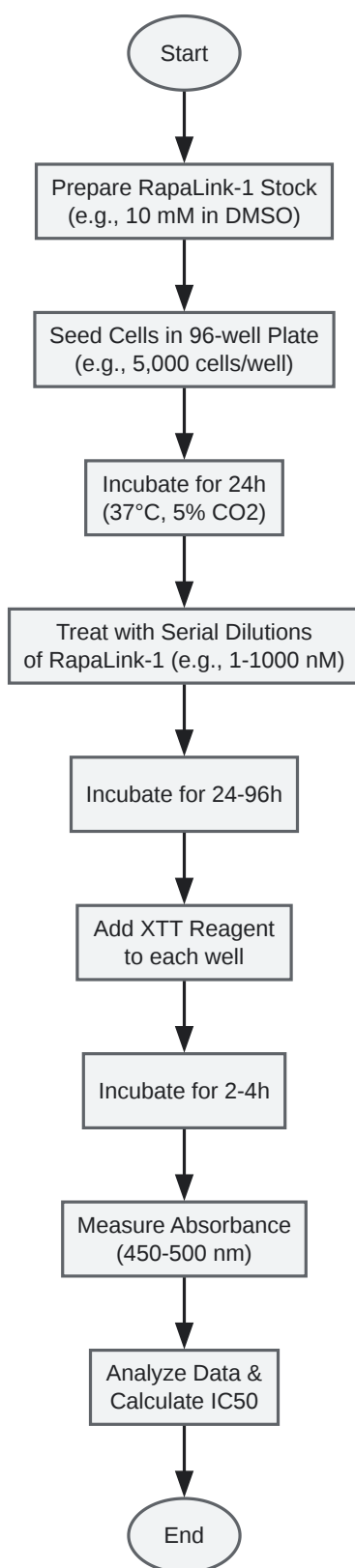
RapaLink-1 effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition overcomes resistance observed with first-generation (rapamycin and its analogs) and second-generation mTOR inhibitors. Its mechanism involves suppressing the phosphorylation of key downstream substrates of the PI3K/AKT/mTOR pathway, such as p70S6K, 4E-binding protein 1 (4EBP1), and AKT itself. Studies have shown that **RapaLink-1** suppresses cell proliferation, induces apoptosis, and causes cell cycle arrest in the G1 phase in various cancer cell lines, including those resistant to other treatments. It has

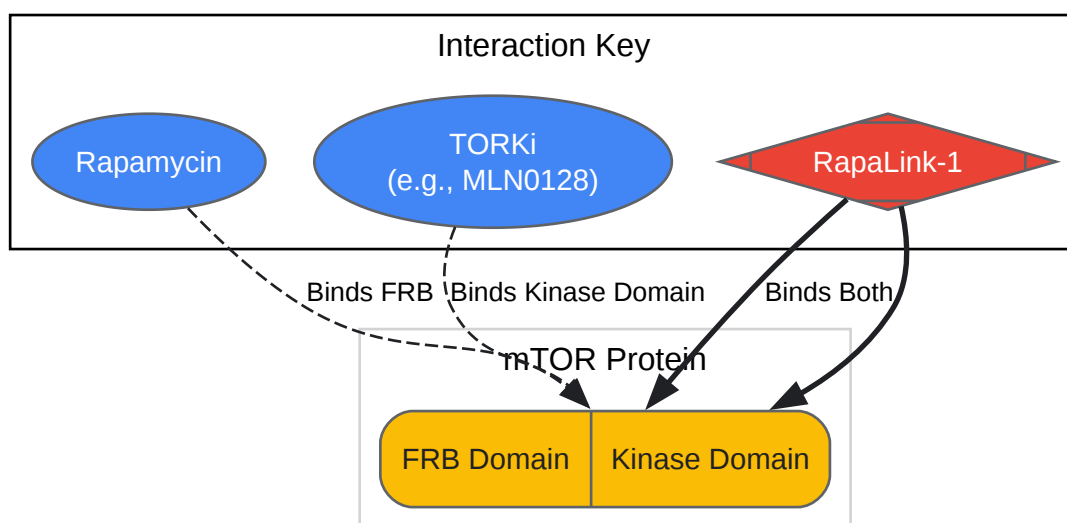
demonstrated significant anti-tumor effects in glioblastoma, renal cell carcinoma, and prostate cancer models.

RapaLink-1 Mechanism of Action and Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its deregulation is common in human cancers. **RapaLink-1** exerts its effect by potently inhibiting mTOR, a central kinase in this pathway. By blocking both mTORC1 and mTORC2, **RapaLink-1** provides a comprehensive shutdown of mTOR signaling.







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References

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- 2. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
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